N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7300^{2,6}]dodecane-8-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a common approach involves the cyclization of a suitable diol with a chlorinated phenyl derivative under acidic conditions to form the tricyclic ether structure.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This step often involves the reaction of the tricyclic intermediate with an amine derivative, such as 4-chloroaniline, in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may employ optimized versions of the laboratory synthesis routes, focusing on scalability and cost-effectiveness. Key considerations include the use of high-yielding reactions, efficient purification techniques, and the minimization of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in polar solvents like ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenol derivatives or ethers.
Scientific Research Applications
N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analogue with similar functional groups but lacking the complex tricyclic structure.
4-chloro-N-(2,4,6-trimethylphenyl)benzamide: Another compound with a chlorophenyl group and amide functionality, but with different substituents and structural features.
Uniqueness
N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is unique due to its intricate tricyclic structure and multiple ether linkages, which confer distinct chemical properties and reactivity compared to simpler analogues. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO6/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(21)20-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINPLTKQOKCZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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